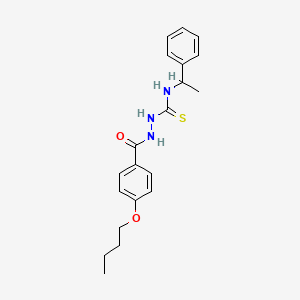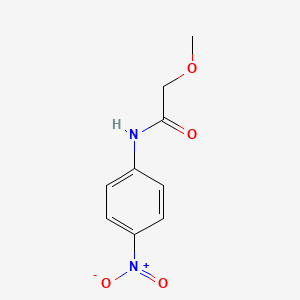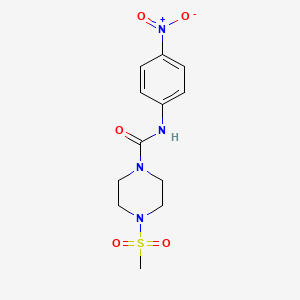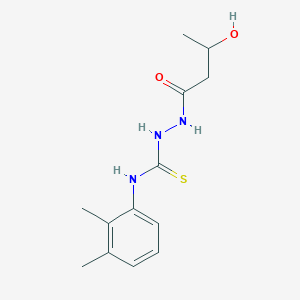
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide
描述
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, also known as PABA/NO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nitric oxide donors, which are known to exhibit various biological effects.
作用机制
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO exerts its biological effects by releasing nitric oxide (NO) in the body. NO is a potent vasodilator, which helps to relax the smooth muscles of blood vessels and increase blood flow. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO also activates the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in regulating various physiological processes such as platelet aggregation, smooth muscle relaxation, and immune response.
Biochemical and Physiological Effects:
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the cGMP pathway. In addition, 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been shown to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in lab experiments is its ability to release NO in a controlled manner. This allows researchers to study the effects of NO on various biological processes without the risk of toxicity associated with other NO donors. However, one of the limitations of using 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO is its instability in aqueous solutions, which can lead to the formation of unwanted by-products.
未来方向
There are several future directions for the use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in scientific research. One of the areas of interest is the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of cardiovascular diseases. Another area of interest is the use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in combination with other drugs to enhance their therapeutic efficacy. Additionally, further studies are needed to investigate the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of various cancers and infectious diseases.
Conclusion:
In conclusion, 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits various biological effects and has been extensively studied for its use in various diseases. The controlled release of NO makes it an ideal candidate for various lab experiments, although its instability in aqueous solutions is a limitation. Future research should focus on the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of various diseases and in combination with other drugs.
科学研究应用
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has also been investigated for its potential use in cardiovascular diseases, such as hypertension and atherosclerosis.
属性
IUPAC Name |
1-[(4-butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-3-4-14-25-18-12-10-17(11-13-18)19(24)22-23-20(26)21-15(2)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSAEEMGRCQNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4117613.png)
![N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea](/img/structure/B4117628.png)
![N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4117633.png)
![7-chloro-1-(4-nitrophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117640.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117651.png)
![N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117656.png)
![methyl 2-({[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117676.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B4117681.png)
![N-(2-furylmethyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117685.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(1-methylbutyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4117692.png)
![7-ethyl 3-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4117698.png)